2-(5-Methylisoxazol-3-yl)acetonitrile
Overview
Description
2-(5-Methylisoxazol-3-yl)acetonitrile is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile typically involves the reaction of 3-chloromethyl-5-methylisoxazole with sodium cyanide in dimethyl sulfoxide (DMSO) at ambient temperature. The reaction mixture is then diluted with water and extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step reactions starting from readily available precursors, utilizing common organic solvents and reagents under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: Isoxazole rings are known to undergo (3 + 2) cycloaddition reactions with nitrile oxides and dipolarophiles.
Common Reagents and Conditions
Sodium Cyanide: Used in the synthesis of the compound.
Dimethyl Sulfoxide (DMSO): Common solvent for the reaction.
Ethyl Acetate: Used for extraction purposes.
Major Products Formed
The major product formed from the synthesis reaction is this compound itself. Further reactions can lead to various derivatives depending on the reagents and conditions used.
Scientific Research Applications
2-(5-Methylisoxazol-3-yl)acetonitrile has several applications in scientific research:
Pharmaceuticals: Isoxazole derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Agrochemicals: Used in the development of fungicides and herbicides.
Material Science: Isoxazole compounds are investigated for their electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of 2-(5-Methylisoxazol-3-yl)acetonitrile depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methylisoxazol-3-yl)acetic acid
- 2-(5-Methylisoxazol-3-yl)acetamide
- 2-(5-Methylisoxazol-3-yl)acetaldehyde
Uniqueness
2-(5-Methylisoxazol-3-yl)acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5-4-6(2-3-7)8-9-5/h4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBKOOPDBRCGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301997 | |
Record name | 5-Methyl-3-isoxazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35166-41-7 | |
Record name | 5-Methyl-3-isoxazoleacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35166-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-3-isoxazoleacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-methyl-1,2-oxazol-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.